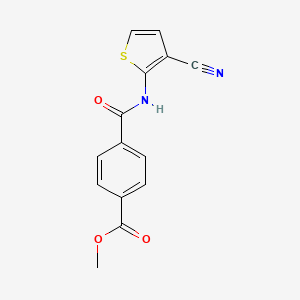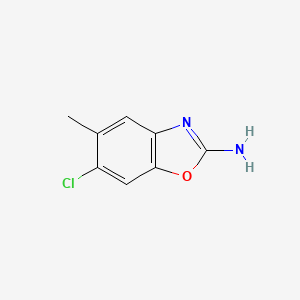
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyridine rings, the methoxy groups attached to the benzene ring, and the amide linkage. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide linkage and the aromatic rings could affect its solubility, while the methoxy groups could influence its reactivity.Applications De Recherche Scientifique
Transformations of Furan Derivatives
Furan derivatives, including compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, serve as critical intermediates in the synthesis of heterocyclic systems. These compounds undergo transformations under acidic conditions, leading to the formation of annulated heterocyclic systems and exhibiting a broad range of biological activities, such as anxiolytic, antiepileptic, and antibacterial effects (Stroganova et al., 2009).
Expedient Syntheses of Substance P Antagonists
This compound and related compounds have been utilized in the synthesis of Substance P antagonists, showcasing their role in creating potent, nonpeptide molecules. These syntheses emphasize the regioselective addition to pyridinium salts, highlighting the utility of furan and pyridine derivatives in medicinal chemistry (Lemire et al., 2004).
Renewable Biomass Conversion
The compound's furan moiety is closely related to research focusing on the conversion of renewable biomass into valuable chemicals. Furan derivatives from biomass, such as 5-hydroxymethylfurfural (HMF), are crucial for producing plastics and fine chemicals, demonstrating the significance of furan-based compounds in sustainable chemistry (Román‐Leshkov et al., 2006).
Antioxidative Activity in Coffee Volatiles
Studies on heterocyclic compounds found in coffee volatiles, including furan derivatives, reveal their antioxidative properties. These findings suggest potential applications in food chemistry and preservation, underscoring the importance of furan-based compounds in enhancing food quality and safety (Yanagimoto et al., 2002).
Multicomponent Synthesis of Furan Derivatives
Research on N,N-substituted imidazo[1,5-a]pyridine carbenes, related to the core structure of this compound, highlights their application in multicomponent reactions to efficiently synthesize fully substituted furan derivatives. This approach provides a novel method for accessing furan-based molecules with potential pharmaceutical applications (Pan et al., 2010).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Given its potential role in the synthesis of antidepressants , it might work by modulating the activity of neurotransmitters in the brain, such as serotonin or norepinephrine. This could be achieved by inhibiting their reuptake or breakdown, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Biochemical Pathways
If it acts as an antidepressant, it could influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often targeted by antidepressant drugs.
Result of Action
If it functions as an antidepressant, it could potentially alleviate symptoms of depression by enhancing neurotransmission in the monoaminergic system .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-7-15(8-17(9-16)24-2)19(22)21-11-13-3-4-18(20-10-13)14-5-6-25-12-14/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYJACVYNMKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)
![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)
![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)